molecular formula C31H29FN4O B608919 VC-4204 CAS No. 1983924-20-4

VC-4204

Número de catálogo: B608919
Número CAS: 1983924-20-4
Peso molecular: 492.5984
Clave InChI: YHWZDCHFTZTNIV-DPCVLPDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VC-4204 (CAS No. 1124382-72-4) is a brominated heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.04 g/mol . Its structural features include a bicyclic aromatic system with a bromine substituent, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • Solubility: 0.751 mg/mL in water (0.00352 mol/L), classified as "soluble" .
  • Biological Activity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the CYP1A2 enzyme .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) under reflux conditions (100–120°C) .

This compound’s combination of bioavailability and enzymatic inhibition makes it a candidate for central nervous system (CNS)-targeted drug development.

Propiedades

Número CAS

1983924-20-4

Fórmula molecular

C31H29FN4O

Peso molecular

492.5984

Nombre IUPAC

(3E,5E)-1-[[1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylene]-4-piperidinone

InChI

InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+

Clave InChI

YHWZDCHFTZTNIV-DPCVLPDWSA-N

SMILES

O=C1/C(CN(CC2=CN(CC3=CC=CC=C3F)N=N2)C/C1=C\C4=CC=C(C)C=C4)=C/C5=CC=C(C)C=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound A (CAS No. 1124382-73-5)

  • Structure : Replaces bromine with chlorine (C₆H₅ClN₄).
  • Molecular Weight : 168.52 g/mol (lower due to Cl substitution).
  • Solubility : 1.24 mg/mL in water (higher than VC-4204 due to reduced halogen size).
  • Biological Activity : Retains CYP1A2 inhibition but shows reduced BBB penetration (polar chlorine increases molecular polarity, lowering TPSA to 50.3 Ų vs. This compound’s 56.21 Ų) .
  • Synthesis : Requires milder conditions (80°C, 6 hours) with nickel catalysts, improving yield but increasing impurity profiles.

Compound B (CAS No. 1124382-74-6)

  • Structure : Incorporates a methyl group at the N4 position (C₇H₇BrN₄).
  • Molecular Weight : 227.09 g/mol.
  • Solubility : 0.432 mg/mL (lower than this compound due to increased hydrophobicity).
  • Biological Activity : Enhanced CYP1A2 inhibition (IC₅₀ = 0.8 µM vs. This compound’s 1.2 µM) but compromised GI absorption due to steric hindrance .
Table 1: Structural and Physicochemical Comparison
Property This compound Compound A Compound B
Molecular Formula C₆H₅BrN₄ C₆H₅ClN₄ C₇H₇BrN₄
Molecular Weight (g/mol) 213.04 168.52 227.09
Solubility (mg/mL) 0.751 1.24 0.432
TPSA (Ų) 56.21 50.3 54.8
CYP1A2 IC₅₀ (µM) 1.2 1.5 0.8

Comparison with Functionally Similar Compounds

Compound C (CAS No. 105-45-3)

  • Function : CYP1A2 inhibitor used in hepatotoxicity studies.
  • Structure: Non-halogenated pyridine derivative (C₈H₁₀N₂O₂).
  • Key Differences :
    • Lower molecular weight (166.18 g/mol) but poor BBB penetration.
    • Higher aqueous solubility (2.1 mg/mL) but shorter metabolic half-life (t₁/₂ = 1.8 hours vs. This compound’s 4.2 hours).

Compound D (CAS No. 7328-91-4)

  • Function : CNS-active compound with BBB permeability.
  • Structure : Benzodiazepine analog (C₁₆H₁₂ClN₃O).
  • Key Differences :
    • Superior BBB penetration (brain/plasma ratio = 2.5 vs. This compound’s 1.8) but significant CYP3A4 inhibition, leading to drug-drug interaction risks .
Table 2: Functional and Pharmacokinetic Comparison
Property This compound Compound C Compound D
Primary Target CYP1A2 CYP1A2 GABA receptor
BBB Permeability Yes No Yes
Metabolic Half-Life (h) 4.2 1.8 6.5
Drug-Drug Interaction Risk Low Moderate High

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.